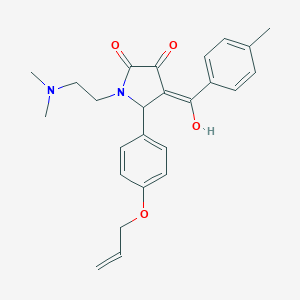
7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a chemical compound belonging to the chromenone family
Preparation Methods
The synthesis of 7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves the reaction of appropriate phenolic and methoxyphenolic precursors under specific conditions. One common synthetic route includes the condensation of 7-methoxy-4-methylcoumarin with 3-methoxyphenol in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent such as ethanol or methanol, followed by purification through recrystallization .
Chemical Reactions Analysis
7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties, making it a candidate for developing new therapeutic agents.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, given its ability to interact with specific biological targets.
Industry: It is utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes, such as oxidoreductases, by binding to their active sites. This interaction disrupts the enzyme’s normal function, leading to the compound’s observed biological effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one can be compared with other chromenone derivatives, such as:
7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin: This compound shares a similar core structure but differs in the substitution pattern, leading to distinct chemical and biological properties.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This derivative includes a piperazine moiety, which enhances its bioactivity and potential therapeutic applications.
Properties
IUPAC Name |
7-methoxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-11-18(23-14-6-4-5-12(9-14)20-2)17(19)15-8-7-13(21-3)10-16(15)22-11/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSQMHDPUUVXMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC(=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-acetyl-3-[2-(acetyloxy)-5-chlorophenyl]-4,5-dihydro-1H-pyrazol-5-yl}-2-methoxyphenyl acetate](/img/structure/B357048.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B357049.png)

![N-(Furan-2-ylmethyl)-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357052.png)

![6-imino-7-[(4-methylphenyl)methyl]-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357054.png)
![(4E)-5-(3-bromophenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B357055.png)
![(E)-[2-(4-bromophenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(3-methoxyphenyl)methanolate](/img/structure/B357056.png)
![(E)-(3-methoxyphenyl)-[2-(4-methylphenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B357057.png)

![[3-(4-methoxycarbonylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Thiophene-2-carboxylate](/img/structure/B357062.png)

![(E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B357065.png)
